7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione
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Overview
Description
7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities .
Mode of Action
Related thiazolo[4,5-b]pyridine compounds have been reported to exhibit strong inhibitory activity with an ic50 of 36 nM , suggesting a potent interaction with their targets.
Biochemical Pathways
Related thiazolo[4,5-b]pyridine compounds have been reported to inhibit the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Result of Action
Related thiazolo[4,5-b]pyridine compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
They can serve as ligands for various receptors and may inhibit certain enzymes
Cellular Effects
Some thiazolo[4,5-b]pyridines have been evaluated against cancer cell lines and have shown antitumor activity . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazolo[4,5-b]pyridines may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which are then subjected to cyclization reactions to form the fused thiazolo[4,5-B]pyridine scaffold .
For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Due to its pharmacological properties, it is investigated as a potential therapeutic agent for various diseases, including cancer.
Industry: The compound’s derivatives are explored for their potential use in agricultural chemicals and other industrial applications
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-B]pyridine: A closely related compound with similar pharmacological properties.
Thiazolo[5,4-B]pyridine: Another analog with potential biological activities.
Imidazo[4,5-B]pyridine: A structurally similar compound with notable medicinal chemistry applications
Uniqueness
7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione is unique due to its specific substitution pattern, which can influence its pharmacological profile and reactivity. The presence of the methyl group at the 7-position and the dione functionality at the 2,5-positions contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVNPUJICRQBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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